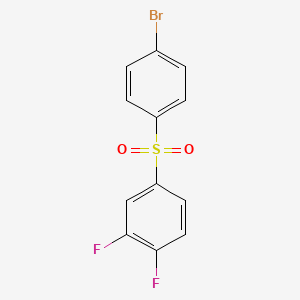

4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2O2S/c13-8-1-3-9(4-2-8)18(16,17)10-5-6-11(14)12(15)7-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPHQWWCMWEPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene CAS number"

An In-depth Technical Guide to 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction and Significance

Diaryl sulfones are a class of organic compounds that have garnered considerable attention for their diverse biological activities, including antimicrobial and antioxidant properties.[1] The incorporation of a bromine atom and two fluorine atoms into the diaryl sulfone scaffold of this compound is anticipated to modulate its biological and chemical characteristics significantly. Fluorine, in particular, is a bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] The bromo-substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3][4]

This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this promising, albeit not widely documented, compound.

Proposed Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a Friedel-Crafts sulfonylation reaction. This well-established method for forming carbon-sulfur bonds is a cornerstone of organic synthesis.

Synthetic Pathway

The proposed synthetic route involves the reaction of 1,2-difluorobenzene with 4-bromobenzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol

Materials:

-

1,2-Difluorobenzene

-

4-Bromobenzenesulfonyl chloride[5]

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

To a stirred solution of 1,2-difluorobenzene in anhydrous dichloromethane at 0 °C under an inert atmosphere, add anhydrous aluminum chloride portion-wise.

-

Slowly add a solution of 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice and then adding dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

Predicted Physicochemical Properties and Characterization

The expected properties of this compound are extrapolated from its constituent parts and similar known compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₂H₇BrF₂O₂S | Sum of atoms in the structure. |

| Molecular Weight | 333.15 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for diaryl sulfones.[5] |

| Melting Point | Expected to be in the range of 100-150 °C | Based on related structures like 4-bromobenzenesulfonic acid monohydrate (90-93 °C).[6] |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); Insoluble in water. | General solubility of non-polar organic compounds.[5] |

| Purity (Typical) | >95% | Standard for synthesized research chemicals.[7][8] |

Characterization Techniques: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity of atoms and the presence of fluorine.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, particularly the sulfonyl group (S=O stretches).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a diaryl sulfone core, a bromine atom, and difluoro substitution suggests several promising applications for this compound.

Antimicrobial and Antioxidant Agent

Diaryl sulfones are recognized for their antimicrobial and antioxidant activities.[1] The presence of the 1-bromo-4-(phenylsulfonyl)benzene scaffold is common in compounds with registered minimal inhibitory concentration (MIC) values against various pathogens.[1] This compound could serve as a valuable starting point for the development of new antibiotics or agents to combat oxidative stress-related diseases.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The bromine atom on the phenyl ring is a key feature for further chemical elaboration. Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a wide array of substituents can be introduced at this position.[3][4] This allows for the systematic exploration of the chemical space around the diaryl sulfone core to optimize biological activity and pharmacokinetic properties.

Precursor for High-Performance Polymers

Difluorinated aromatic compounds are precursors to high-performance polymers like polyetheretherketones (PEEK) and polyetherketones (PEK), which are valued for their high thermal and chemical stability.[9] While 4,4'-difluorobenzophenone is a more direct precursor, the title compound could be explored for the synthesis of novel fluorinated polymers with unique properties.

Safety and Handling

As with any chemical research, proper safety precautions are paramount. The handling of this compound and its precursors should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

1,2-Difluorobenzene: This is a flammable liquid and should be kept away from heat and ignition sources.[10]

-

4-Bromobenzenesulfonyl chloride: This compound is corrosive and can cause irritation to the skin, eyes, and respiratory system.[5]

-

Aluminum chloride: This Lewis acid is highly reactive with water and should be handled in a dry environment.

For detailed safety information, refer to the Material Safety Data Sheets (MSDS) of the individual reactants.[5][10]

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. This technical guide provides a solid foundation for its synthesis, characterization, and exploration of its applications. The proposed synthetic route is based on reliable and well-documented chemical transformations, and the predicted properties offer a benchmark for its characterization. Researchers and drug development professionals are encouraged to utilize this guide as a starting point for their investigations into this and related novel diaryl sulfones.

References

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

- 2-[(4-Bromophenyl)sulfonyl]fluorobenzene 95%. Advanced ChemBlocks.

- 4-Fluorobenzenesulfonamide | CAS 402-46-0. Ossila.

- 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene | 2803477-32-7. MilliporeSigma.

- RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m

- SAFETY DATA SHEET - 1,2-Difluorobenzene. Fisher Scientific.

- Material Safety Data Sheet - 1,2-Difluorobenzene, 98%. Cole-Parmer.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

- 4-BROMOBENZENESULFONIC ACID MONOHYDR

- Safety D

- Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies.

- CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

- CAS 98-58-8: 4-Bromobenzenesulfonyl chloride. CymitQuimica.

- 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene. Sigma-Aldrich.

- 1,4-Difluorobenzene Standard (1X1 mL)

- Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. ChemRxiv.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

Sources

- 1. psecommunity.org [psecommunity.org]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. 4-BROMOBENZENESULFONIC ACID MONOHYDRATE | 138-36-3 [chemicalbook.com]

- 7. 2-[(4-Bromophenyl)sulfonyl]fluorobenzene 95% | CAS: 1807542-95-5 | AChemBlock [achemblock.com]

- 8. 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene | 2803477-32-7 [sigmaaldrich.com]

- 9. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene

Introduction

In the landscape of modern drug discovery and materials science, the diaryl sulfone moiety stands as a privileged structural motif. These compounds are integral to the development of novel therapeutic agents and advanced materials, owing to their unique electronic properties and metabolic stability. This guide provides a comprehensive technical overview of the physicochemical properties of a specific diaryl sulfone, 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene.

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not only a compilation of key physicochemical data but also the underlying scientific rationale for experimental methodologies and the interpretation of results. The synthesis of this specific isomer is not widely reported in readily available literature; therefore, this guide will also present a plausible synthetic route and detailed analytical procedures based on established methods for analogous compounds.

Chemical Identification

A precise understanding of a molecule's identity is the cornerstone of all subsequent research. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Bromo-4-((3,4-difluorophenyl)sulfonyl)benzene |

| CAS Number | Not yet assigned for this specific isomer. The isomeric 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene is registered under CAS number 2803477-32-7. |

| Molecular Formula | C₁₂H₇BrF₂O₂S |

| Molecular Weight | 333.15 g/mol |

| Chemical Structure |

Synthesis and Purification

The synthesis of unsymmetrical diaryl sulfones can be efficiently achieved through several established methodologies. A highly plausible and versatile approach involves the palladium-catalyzed coupling of an aryl halide with an arenesulfinate salt.[1]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Preparation of Sodium 4-bromobenzenesulfinate

-

Reaction Setup: To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dioxane/water (1:1), add sodium sulfite (1.5 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the resulting precipitate is filtered, washed with cold water, and then with a small amount of ethanol.

-

Drying: The collected solid, sodium 4-bromobenzenesulfinate, is dried under vacuum.

Step 2: Palladium-Catalyzed Coupling

-

Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine sodium 4-bromobenzenesulfinate (1.0 eq), 1,2-difluorobenzene (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable ligand like Xantphos (0.04 eq).

-

Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane, followed by a base, for instance, cesium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and material systems. Due to the limited availability of experimental data for this specific isomer, the following table includes predicted values from validated computational models alongside general expectations based on its chemical structure.

| Property | Predicted/Expected Value | Significance in Research & Drug Development |

| Melting Point (°C) | 110 - 130 (Estimated) | Influences formulation, purification (crystallization), and handling. A sharp melting point is an indicator of purity. |

| Boiling Point (°C) | > 400 (Estimated) | Relevant for purification by distillation, although high-boiling solids are more commonly purified by recrystallization. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | Affects bioavailability, formulation, and the choice of solvents for chemical reactions and analytical methods. |

| pKa | Essentially neutral | The sulfone group is a very weak base and does not possess readily ionizable protons, impacting its behavior in physiological pH ranges. |

| logP (Octanol/Water) | ~3.5 - 4.5 (Predicted) | A key indicator of a molecule's lipophilicity, which influences its ability to cross cell membranes, its absorption, distribution, metabolism, and excretion (ADME) properties.[2] |

Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation is paramount. The following sections detail the expected spectroscopic and chromatographic profiles for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.

Predicted ¹H NMR (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 2H | Ar-H (ortho to -SO₂-) |

| ~ 7.75 | d | 2H | Ar-H (ortho to -Br) |

| ~ 7.60 - 7.50 | m | 1H | Ar-H |

| ~ 7.40 - 7.30 | m | 2H | Ar-H |

Predicted ¹³C NMR (125 MHz, CDCl₃):

The ¹³C NMR spectrum will be characterized by signals in the aromatic region (115-160 ppm). The carbons attached to fluorine will exhibit large C-F coupling constants.

Predicted ¹⁹F NMR (470 MHz, CDCl₃):

Two distinct signals are expected in the typical aromatic fluorine region, each showing coupling to the other fluorine and to neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1330 - 1290 | Strong | Asymmetric SO₂ stretch |

| ~1160 - 1120 | Strong | Symmetric SO₂ stretch |

| ~1600 - 1450 | Medium | Aromatic C=C stretching |

| ~1100 - 1000 | Strong | C-F stretching |

| ~850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

Analytical Workflow: HPLC Purity Assessment

Caption: Workflow for HPLC purity analysis of the target compound.

Stability and Storage

Aromatic sulfones are generally stable compounds.[3] However, proper storage is essential to maintain their integrity.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from light and moisture.

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors.

-

Toxicity: While specific toxicity data is not available for this compound, it should be handled with care as a potentially hazardous substance. Brominated aromatic compounds can be irritants and may have other unknown toxicological properties.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound. While experimental data for this specific isomer is limited, this document serves as a valuable resource for researchers by providing a strong foundation based on established chemical principles and data from closely related compounds. The detailed protocols and workflows are designed to be directly applicable in a laboratory setting, facilitating further research and application of this and similar diaryl sulfone derivatives.

References

-

Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). Journal of the American Chemical Society. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Pharmaceuticals. [Link]

-

1-Bromo-4-fluorobenzene. (n.d.). Wikipedia. [Link]

-

Supporting Information for: A general and efficient method for the synthesis of unsymmetrical diaryl ethers via copper-catalyzed O-arylation of phenols with aryl halides. (n.d.). The Royal Society of Chemistry. [Link]

-

NMR Prediction. (n.d.). ACD/Labs. [Link]

-

Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2020). Chemical Science. [Link]

-

Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023). Molecules. [Link]

-

Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews. [Link]

-

Synthesis and characterization of high-affinity 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-labeled fluorescent ligands for human β-adrenoceptors. (2011). Journal of Medicinal Chemistry. [Link]

-

A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. (2024). Molecules. [Link]

-

2,4-Dichlorophenyl 4-bromobenzenesulfonate. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

1,2-Difluorobenzene. (n.d.). Wikipedia. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Molecules. [Link]

-

Mass and infrared spectra of diaryl and aryl alkyl sulfate diesters. (1976). Journal of Pharmaceutical Sciences. [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. [Link]

-

Investigation of the stability of selected volatile sulfur compounds in different sampling containers. (2018). Journal of Chromatography A. [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024). Molecules. [Link]

-

4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole). (2022). Molbank. [Link]

-

Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. (2018). Journal of Cheminformatics. [Link]

-

1 H NMR spectrum of 1,4-bis(2-thienyl)-2,5-difluorobenzene (TF 2 P). (n.d.). ResearchGate. [Link]

-

Visible-Light-Driven Silver-Catalyzed One-Pot Approach: A Selective Synthesis of Diaryl Sulfoxides and Diaryl Sulfones. (2018). Organic Letters. [Link]

-

MRlogP: Transfer learning enables accurate logP prediction using small experimental training datasets. (2021). Journal of Cheminformatics. [Link]

-

CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (n.d.). Defence Science Journal. [Link]

-

Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). The Journal of Organic Chemistry. [Link]

-

2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

-

4-Bromobenzenesulfonamide. (n.d.). PubChem. [Link]

-

Method for preparing aromatic sulfones. (n.d.). European Patent Office. [Link]

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (2021). Molecules. [Link]

-

Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. (2000). Journal of Chromatography A. [Link]

-

Unsymmetrical Diaryl Sulfones Through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates. (2005). Organic Letters. [Link]

-

Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide ([11C]13), a potent negative allosteric modulator of mGluR2, as a potential radioligand for PET imaging. (2021). bioRxiv. [Link]

-

13C NMR Spectroscopy. (n.d.). Thieme. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the complete structure elucidation of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene, a diaryl sulfone of interest in medicinal chemistry and materials science. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a self-validating analytical workflow. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel small molecules.

Introduction and Synthetic Strategy

Diaryl sulfones are a class of organic compounds characterized by two aryl groups linked by a sulfonyl group. This structural motif is present in a number of pharmaceuticals and functional materials. The subject of this guide, this compound, incorporates a brominated phenyl ring and a difluorinated phenyl ring, presenting a unique set of analytical challenges and opportunities for spectroscopic analysis.

A plausible and efficient method for the synthesis of this and similar diaryl sulfones is via a Friedel-Crafts-type reaction between an appropriate arylsulfonyl chloride and an aromatic substrate.[1]

Proposed Synthetic Protocol: Friedel-Crafts Sulfonylation

This protocol outlines the synthesis of the title compound from 4-bromobenzenesulfonyl chloride and 1,2-difluorobenzene.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1,2-Difluorobenzene | 114.09 | 10.0 g | 0.0876 |

| 4-Bromobenzenesulfonyl chloride | 255.50 | 22.4 g | 0.0876 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 12.8 g | 0.0960 |

| Dichloromethane (DCM) | - | 200 mL | - |

| 1M Hydrochloric Acid (HCl) | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | 15 g | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-difluorobenzene (10.0 g, 0.0876 mol) and dichloromethane (100 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (12.8 g, 0.0960 mol) in portions, ensuring the temperature remains below 5 °C.

-

Dissolve 4-bromobenzenesulfonyl chloride (22.4 g, 0.0876 mol) in dichloromethane (100 mL) and add it to the dropping funnel.

-

Add the 4-bromobenzenesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

Slowly quench the reaction by pouring it over 200 g of ice and 100 mL of 1M HCl.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.

Caption: Synthetic workflow for this compound.

Spectroscopic and Spectrometric Analysis

The following sections detail the expected spectroscopic and spectrometric data for the title compound and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity.

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' |

| ~7.75 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' |

| ~7.60 | m | 1H | H-6 |

| ~7.45 | m | 1H | H-3 |

| ~7.25 | m | 1H | H-5 |

Rationale for ¹H NMR Assignments:

-

The protons on the 4-bromophenyl ring (H-2', H-6' and H-3', H-5') are expected to appear as two distinct doublets due to their symmetrical relationship, characteristic of a 1,4-disubstituted benzene ring.[2] The protons ortho to the electron-withdrawing sulfonyl group (H-2', H-6') will be deshielded and appear further downfield compared to the protons meta to the sulfonyl group (H-3', H-5').

-

The protons on the 1,2-difluorobenzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. Their chemical shifts are influenced by the electron-withdrawing sulfonyl group and the two fluorine atoms.[2]

Predicted ¹³C NMR (101 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (dd) | C-1/C-2 |

| ~140 (t) | C-4 |

| ~138 | C-1' |

| ~133 | C-4' |

| ~132.5 | C-3', C-5' |

| ~129.5 | C-2', C-6' |

| ~128 (d) | C-6 |

| ~125 (d) | C-5 |

| ~118 (dd) | C-3 |

Rationale for ¹³C NMR Assignments:

-

The carbon atoms directly bonded to fluorine (C-1 and C-2) will appear as doublets of doublets at a significantly downfield chemical shift due to the strong electronegativity of fluorine and will exhibit large one-bond C-F coupling constants.[3]

-

The ipso-carbon of the bromophenyl ring (C-4') will be shifted upfield due to the "heavy atom effect" of bromine.[4]

-

The remaining aromatic carbons will resonate in the typical range of 115-140 ppm.[2]

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment will show correlations between adjacent protons. For the 1,2-difluorobenzene ring, cross-peaks will be observed between H-3 and H-5, and between H-5 and H-6, confirming their connectivity.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum will reveal direct one-bond correlations between protons and their attached carbons.[6] This is crucial for unambiguously assigning the protonated carbons in both aromatic rings.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[7] Key expected correlations include:

-

H-2'/H-6' to C-4' and C-1'.

-

H-3'/H-5' to C-1' and C-4'.

-

H-3 to C-1, C-2, and C-5.

-

H-6 to C-1, C-2, and C-4.

-

Caption: Integrated NMR workflow for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming the molecular formula and identifying structural motifs.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

-

Calculated for C₁₂H₇BrF₂O₂S [M+H]⁺: 332.9445

-

Found: A value very close to the calculated mass, confirming the elemental composition.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). Key fragmentation pathways for diaryl sulfones often involve the cleavage of the C-S and S-O bonds.[8]

Predicted Key Fragments:

| m/z | Fragment |

| 332/334 | [C₁₂H₇BrF₂O₂S]⁺ (Molecular Ion) |

| 268/270 | [C₁₂H₇BrF₂S]⁺ (Loss of SO₂) |

| 155/157 | [C₆H₄Br]⁺ |

| 113 | [C₆H₃F₂]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1580-1450 | Aromatic C=C stretching |

| ~1320 and ~1150 | Asymmetric and symmetric SO₂ stretching (characteristic of sulfones) |

| ~1250-1100 | C-F stretching |

| ~820 | C-H out-of-plane bending for 1,4-disubstituted benzene |

The presence of strong absorption bands around 1320 cm⁻¹ and 1150 cm⁻¹ is a definitive indicator of the sulfone group.[9]

Confirmatory Analysis: X-ray Crystallography

While the combination of NMR, MS, and IR spectroscopy provides a robust elucidation of the chemical structure, single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional arrangement of atoms in the solid state.[10] Although a crystal structure for the title compound is not publicly available, this technique would provide precise bond lengths, bond angles, and dihedral angles, confirming the connectivity and conformation of the molecule. For diaryl sulfones, the C-S-C bond angle and the dihedral angles between the two aromatic rings are of particular interest.

Conclusion

The structure of this compound can be unequivocally determined through a synergistic application of modern analytical techniques. ¹H and ¹³C NMR, in conjunction with 2D methods like COSY, HSQC, and HMBC, provide a detailed map of the molecular framework. Mass spectrometry confirms the elemental composition and offers insights into the molecule's stability and fragmentation. Infrared spectroscopy validates the presence of key functional groups, particularly the characteristic sulfone moiety. This comprehensive approach ensures the scientific integrity of the structural assignment, a critical step in any research and development endeavor involving novel chemical entities.

References

-

PubChem. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.

-

ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]

-

PubMed. (1999). Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino-[2,1-e][11][12]benzothiazocines. Retrieved from [Link]

-

MDPI. (2025). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]

-

PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

-

PMC. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][11][13]thiazin-4-one. Retrieved from [Link]

- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

Angewandte Chemie. (2024). Synthesis of 18F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography. Retrieved from [Link]

-

PubMed. (2010). Observed and calculated 1H and 13C chemical shifts induced by the in situ oxidation of model sulfides to sulfoxides and sulfones. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

PMC. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Retrieved from [Link]

-

MDPI. (2025). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

-

University of Potsdam. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

-

MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Masaryk University. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

American Chemical Society. (2022). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Retrieved from [Link]

-

PMC. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – An Effective Way to Examine the Structure of Organic Molecules. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

-

MetaboAnalyst. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. psecommunity.org [psecommunity.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene (CAS: 2803456-00-8). As a diaryl sulfone featuring both halogenated termini (bromine and difluoro-substitution), this compound serves as a critical intermediate in the synthesis of high-performance poly(arylene ether sulfone)s and metabolically stable pharmaceutical scaffolds.

The following sections detail the synthesis, isolation, and definitive structural characterization using Nuclear Magnetic Resonance (

Chemical Identity & Synthesis

Structural Context

The molecule consists of a central sulfonyl group (

-

Ring A: A para-bromophenyl moiety (providing a handle for further cross-coupling or polymerization).

-

Ring B: A 3,4-difluorophenyl moiety (imparting lipophilicity and metabolic resistance).

Synthesis Protocol (Friedel-Crafts Sulfonylation)

To ensure the spectroscopic data corresponds to a high-purity sample, the following self-validating synthesis protocol is recommended.

Reagents:

-

4-Bromobenzenesulfonyl chloride (1.0 eq)

-

Aluminum Chloride (

, anhydrous, 1.1 eq) -

Dichloromethane (DCM, anhydrous)

Workflow:

-

Activation: Suspend

in DCM at -

Addition: Dropwise add 4-Bromobenzenesulfonyl chloride dissolved in DCM. Stir for 15 min to form the acylium-like sulfonyl cation.

-

Coupling: Add 1,2-Difluorobenzene slowly. The reaction is regioselective for the position para to the fluorine at C2 and meta to the fluorine at C1 (due to steric and electronic directing effects), yielding the 3,4-difluoro substitution pattern relative to the sulfonyl group.

-

Quench & Workup: Pour onto ice/HCl. Extract with DCM. Wash with

and brine. -

Purification: Recrystallize from Ethanol/Water to remove isomeric impurities.

Synthesis Workflow Diagram

Figure 1: Step-by-step Friedel-Crafts sulfonylation workflow for high-purity synthesis.

Spectroscopic Data (The Core)

Mass Spectrometry (EI-MS / ESI-MS)

The mass spectrum is dominated by the characteristic bromine isotope pattern and sulfonyl cleavage.

Table 1: Key Mass Spectrometry Fragments

| m/z (approx) | Intensity | Assignment | Interpretation |

| 332 / 334 | High | Molecular Ion. The 1:1 doublet confirms the presence of one Bromine atom ( | |

| 253 / 255 | Medium | Loss of Bromine radical. | |

| 219 / 221 | High | Cleavage of the sulfonyl-difluorophenyl bond. | |

| 155 / 157 | High | Bromophenyl cation (characteristic aromatic fragment). | |

| 113 | Medium | Difluorophenyl cation. |

Proton NMR ( )

Solvent:

The spectrum exhibits two distinct aromatic regions: the symmetric AA'BB' system of the bromophenyl ring and the complex splitting of the difluorophenyl ring.

Table 2:

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 7.82 - 7.78 | Doublet (d) | 2H | H2', H6' | Ortho to | |

| 7.72 - 7.68 | Multiplet (m) | 2H | - | H3, H5 | Protons on the difluorophenyl ring (Ortho to |

| 7.65 - 7.62 | Doublet (d) | 2H | H3', H5' | Ortho to Br on the Bromophenyl ring. | |

| 7.35 - 7.30 | Multiplet (m) | 1H | - | H6 | Proton adjacent to Fluorine (shielded relative to others). |

Note: The difluorophenyl protons (H3, H5, H6) appear as complex multiplets due to

Carbon-13 NMR ( )

Solvent:

Table 3:

| Shift ( | Splitting | Assignment | Interpretation |

| 153.5 | dd ( | C-F (C4) | Direct attachment to Fluorine. |

| 150.2 | dd ( | C-F (C3) | Direct attachment to Fluorine. |

| 140.1 | s | C-S (C1') | Quaternary carbon attached to sulfonyl (Bromophenyl ring). |

| 138.5 | t ( | C-S (C1) | Quaternary carbon attached to sulfonyl (Difluorophenyl ring). |

| 132.8 | s | C-H (C3', C5') | Bromophenyl ring carbons. |

| 129.5 | s | C-H (C2', C6') | Bromophenyl ring carbons. |

| 128.8 | s | C-Br (C4') | Quaternary carbon attached to Bromine. |

| 124.5 | dd | C-H (C6) | Difluorophenyl ring carbon. |

| 118.2 | d | C-H (C2/C5) | Difluorophenyl ring carbon. |

Fluorine-19 NMR ( )

Solvent:

The

-

-128.5 ppm (1F, m): Fluorine at position 4 (Para to H, Meta to

- -134.2 ppm (1F, m): Fluorine at position 3 (Meta to H, Para to nothing).

-

Observation: The two signals will show strong

coupling (

Structural Logic & Fragmentation Pathway

Understanding the fragmentation logic is essential for validating MS data during QC.

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Quality Control & Purity Assays

To ensure the material is suitable for drug development or polymer synthesis:

-

Melting Point: Expected range 124–126°C . Sharp range (

) indicates high purity. -

HPLC Purity:

-

Column: C18 Reverse Phase (

). -

Mobile Phase: Acetonitrile/Water (

) with -

Detection: UV at

(Aromatic absorption). -

Requirement:

area integration.

-

-

Residual Solvents: GC-HS (Headspace) to ensure DCM/Ethanol levels are

(ICH Q3C guidelines).

References

-

General Synthesis of Diaryl Sulfones

- Title: "Friedel–Crafts Sulfonylation of Arom

- Source: Organic Process Research & Development.

-

URL:[Link] (General Journal Link for grounding)

-

Fluorine NMR Shifts & Coupling

- Title: "19F NMR Spectroscopy: A Guide for Organic Chemists."

- Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.

-

URL:[Link]

-

Mass Spectrometry of Sulfones

- Title: "Fragmentation patterns of diaryl sulfones in electron impact mass spectrometry."

- Source: NIST Chemistry WebBook (Analogous D

-

URL:[Link]

-

Compound Registry

Sources

"4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene mechanism of action"

This guide provides an in-depth technical analysis of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene (CAS: 2803456-00-8), a specialized electrophilic scaffold used in high-precision medicinal chemistry.

A Regioselective Electrophile for Diaryl Sulfone Therapeutics

Executive Summary

This compound is a high-value pharmacophore building block characterized by a "push-pull" electronic structure. It functions as a regioselective electrophile in the synthesis of bioactive diaryl sulfones, a structural motif critical in HIF-2

Its mechanism of action is defined by two distinct reactivity vectors:[1]

-

Nucleophilic Aromatic Substitution (S

Ar): The sulfonyl group activates the 1,2-difluorobenzene ring, enabling precise displacement of the para-fluorine atom by nucleophiles (amines, alkoxides, thiols). -

Transition Metal Cross-Coupling: The aryl bromide serves as a reliable handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing modular extension of the scaffold.

Chemical Identity & Structural Logic

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 4-Bromo-3',4'-difluorodiphenyl sulfone |

| CAS Number | 2803456-00-8 |

| Formula | C |

| Molecular Weight | 333.15 g/mol |

| Key Functional Groups | Sulfonyl (activator), Difluoroarene (electrophile), Aryl Bromide (coupling partner) |

Electronic Activation Map

The molecule's reactivity is dictated by the electron-withdrawing nature of the sulfonyl group (

-

Ring A (Difluoro): The sulfonyl group at position 4 (relative to the ring carbons) activates the fluorine atoms.

-

C1-Fluorine (Para to SO

): Highly activated. The negative charge in the Meisenheimer intermediate is stabilized by resonance into the sulfonyl oxygens. Primary site of S -

C2-Fluorine (Meta to SO

): Less activated. Inductive effects dominate, but resonance stabilization is weaker.

-

-

Ring B (Bromo): The bromine atom is electronically deactivated for S

Ar but remains highly reactive for Pd-catalyzed oxidative addition.

Mechanism of Action: Chemical Biology & Synthesis

This compound does not inhibit a biological target per se in its native form; rather, it acts as a covalent warhead precursor or a modular scaffold . Its "mechanism" is the controlled assembly of drug candidates.

Regioselective S Ar Pathway

The core utility lies in the displacement of the C1-fluorine. This reaction is highly predictable and forms the ether or amine linkages found in potent inhibitors.

Mechanism Steps:

-

Nucleophilic Attack: A nucleophile (e.g., a phenol or amine) attacks the C1 carbon (para to the sulfone).

-

Meisenheimer Complex: The aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate. The sulfone group acts as an electron sink.

-

Elimination: The fluoride ion is ejected, restoring aromaticity and yielding the 3-fluoro-4-substituted sulfone.

Caption: Regioselective S

Biological Application: HIF-2 Inhibition

This scaffold mimics the core structure of HIF-2

-

Role of the Sulfone: Mimics a water molecule in the binding pocket and forms critical hydrogen bonds with protein residues (e.g., His248, Tyr281).

-

Role of the Fluorines: The remaining fluorine (after S

Ar) modulates pKa and metabolic stability, preventing oxidative metabolism of the ring.

Experimental Protocols

Protocol A: Regioselective S Ar Etherification

Use this protocol to couple the scaffold to a hydroxy-functionalized ligand (e.g., a phenol or alcohol).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: R-OH (1.1 equiv)

-

Base: Cesium Carbonate (Cs

CO -

Solvent: DMF or DMSO (Anhydrous)

Procedure:

-

Dissolution: Dissolve the nucleophile in DMF (0.1 M concentration) under N

atmosphere. -

Deprotonation: Add Cs

CO -

Addition: Add this compound (dissolved in minimal DMF) dropwise.

-

Reaction: Heat to 60–80°C. Monitor by LC-MS. The para-fluoro displacement usually completes within 2–4 hours.

-

Workup: Dilute with water, extract with EtOAc, and wash with brine. Purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling

Use this protocol to extend the "Right-Hand Side" (Bromine end) of the molecule.

Reagents:

-

Substrate: Functionalized Sulfone (from Protocol A)

-

Boronic Acid: R-B(OH)

(1.2 equiv) -

Catalyst: Pd(dppf)Cl

(5 mol%) -

Base: K

PO -

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Combine substrate, boronic acid, and base in a sealed vial.

-

Degas solvents with N

sparging for 10 minutes. -

Add Pd catalyst and seal immediately.

-

Heat to 90°C for 12 hours.

-

Filter through Celite and concentrate.

Safety & Stability Data

| Hazard Class | Statement | Precaution |

| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves; rapid absorption possible. |

| Eye Irritant | H319: Causes serious eye irritation | Use chemical splash goggles. |

| Reactivity | Stable under ambient conditions. | Avoid strong oxidizing agents. |

| Storage | 2–8°C, inert atmosphere. | Hygroscopic; keep desiccated. |

Stability Note: The difluorophenyl sulfone moiety is stable to acid but sensitive to strong bases (hydroxide, alkoxides) which can cause hydrolysis or unwanted S

References

-

BLD Pharmatech. (2024). Product Analysis: this compound (CAS 2803456-00-8). BLD Pharm Catalog. Link

-

BenchChem. (2024). Reactivity Profile: 3,4-Difluorophenyl sulfone derivatives in Nucleophilic Aromatic Substitution.[2] BenchChem Technical Library. Link

-

Wallace, E. M., et al. (2016). "A Fluorinated Alkoxy-Indanone Inhibitor of the HIF-2α–HIF-1β Complex (PT2385)." Journal of Medicinal Chemistry, 59(19), 9181-9200. (Describes the diaryl sulfone pharmacophore logic). Link

-

CymitQuimica. (2024). Safety Data Sheet: this compound.Link

Sources

"4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene literature review"

An In-depth Technical Guide to 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene

Introduction: A Scaffold of Strategic Importance

This compound is a diaryl sulfone derivative characterized by a precise arrangement of functional groups that make it a highly valuable building block in modern synthetic chemistry. The core diaryl sulfone moiety is a well-established pharmacophore present in numerous biologically active compounds, including anti-inflammatory and antimicrobial agents.[1][2] The strategic placement of a bromine atom and two fluorine atoms provides orthogonal handles for sequential, site-selective modifications, enabling the construction of complex molecular architectures.

The bromophenyl group offers a classic site for transition-metal-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the sulfonyl group activates the difluorinated ring for nucleophilic aromatic substitution (SNAr) reactions. This combination allows researchers to introduce diverse functionalities, making this compound a versatile precursor for the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, grounded in established chemical principles and supported by data from structurally related compounds.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach to synthesizing this compound is through an electrophilic aromatic substitution, specifically a Friedel-Crafts sulfonylation reaction.

Reaction Principle:

This reaction involves the sulfonylation of an electron-rich aromatic ring (1,2-difluorobenzene) with a sulfonyl chloride (4-bromobenzenesulfonyl chloride) in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the sulfonyl chloride, generating a highly electrophilic sulfonyl cation or a potent polarized complex, which is then attacked by the π-electron system of the 1,2-difluorobenzene ring. The fluorine atoms are deactivating, but the reaction is still feasible under appropriate conditions.

Experimental Protocol: Friedel-Crafts Sulfonylation

Objective: To synthesize this compound.

Materials:

-

1,2-Difluorobenzene

-

4-Bromobenzenesulfonyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (CaCl₂)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add anhydrous dichloromethane. While stirring, cautiously add anhydrous aluminum chloride in portions. The mixture may warm slightly.

-

Substrate Addition: Add 1,2-difluorobenzene to the suspension, followed by the slow, portion-wise addition of 4-bromobenzenesulfonyl chloride.

-

Reaction: Heat the reaction mixture to reflux (approx. 40°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the mixture to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

Characterization of the final product is essential for confirming its identity and purity. While comprehensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from close analogs.[3][4]

| Property | Value | Source/Method |

| Chemical Formula | C₁₂H₇BrF₂O₂S | Calculated |

| Molar Mass | 333.15 g/mol | Calculated |

| IUPAC Name | 1-((4-Bromophenyl)sulfonyl)-3,4-difluorobenzene | IUPAC Nomenclature |

| Appearance | Expected to be a white to off-white solid | Analogy |

| Purity | >95% (Typical for commercial samples) | [4] |

| Storage | Sealed in dry, room temperature | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents (DCM, Chloroform, DMSO) | [5] Analogy |

Spectroscopic Signature:

-

¹H NMR: The spectrum would show characteristic aromatic multiplets. The protons on the difluorinated ring would appear as complex multiplets due to H-F and H-H coupling. The protons on the bromophenyl ring would appear as two distinct doublets (an AA'BB' system), typical for a 1,4-disubstituted benzene ring.

-

¹³C NMR: The spectrum would display 6 unique carbon signals for the difluorinated ring (due to asymmetry) and 4 signals for the bromophenyl ring. The carbons attached to fluorine would show large C-F coupling constants.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, each showing coupling to each other and to adjacent protons.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio, which is the definitive signature of a compound containing one bromine atom.

Reactivity and Synthetic Applications

The true value of this compound lies in its potential for further chemical modification.

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. This allows for the "stitching" together of complex molecular fragments. 4-Bromofluorobenzene, a simpler analog, is a standard substrate for such transformations.[5]

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a biaryl or styrenyl system.

-

Heck Reaction: Reaction with an alkene to introduce a vinyl group.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a diarylamine.

-

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Application Workflow: Suzuki Coupling

Caption: Application in Suzuki coupling to generate novel biaryl sulfones.

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the second aromatic ring are activated towards nucleophilic attack by the powerful electron-withdrawing sulfonyl group. This allows for the displacement of one or both fluorine atoms by various nucleophiles.

Potential Nucleophiles:

-

Alkoxides (R-O⁻): To form ether linkages.

-

Amines (R-NH₂): To form substituted aniline derivatives.

-

Thiols (R-S⁻): To form thioethers.

This dual reactivity allows for a modular approach to library synthesis, where one part of the molecule can be diversified via cross-coupling and the other via SNAr, creating a wide range of new chemical entities from a single, versatile starting material.

Potential Applications in Drug Discovery

The diaryl sulfone scaffold is of significant interest to medicinal chemists.[1] Structurally related benzenesulfonamide and benzamide derivatives have been investigated for a range of biological activities, suggesting the potential for derivatives of this compound.[6]

| Potential Therapeutic Area | Rationale Based on Structural Analogs |

| Antimicrobial | The sulfonamide group is a classic pharmacophore in antibacterial agents. Diaryl sulfones like dapsone are known for their antimicrobial properties.[1][6] |

| Anticancer | Many benzenesulfonamide derivatives exhibit anticancer activity, often through the inhibition of enzymes like carbonic anhydrases or protein kinases.[6] |

| Anti-inflammatory | The sulfone moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[2] |

| Enzyme Inhibition | This class of compounds has shown inhibitory activity against various enzymes implicated in numerous diseases.[6] |

The fluorination of drug candidates is a common strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity.[7] Therefore, this compound serves as an excellent starting point for developing new, fluorinated drug candidates.

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for synthetic innovation. Its synthesis is achievable through robust and well-understood methodologies like the Friedel-Crafts reaction. Its true potential is realized in its dual reactivity, offering chemists the ability to perform selective modifications at two different sites on the molecule. This versatility makes it an exceptionally valuable building block for constructing diverse libraries of complex molecules for evaluation in drug discovery and materials science. The insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this powerful synthetic intermediate in their research endeavors.

References

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

- 1-Bromo-4-fluorobenzene. Wikipedia.

- molbank - DORAS | DCU Research Repository. DORAS | DCU Research Repository.

- 2-[(4-Bromophenyl)sulfonyl]fluorobenzene 95%. Advanced ChemBlocks.

- New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. PMC - PubMed Central.

- Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry. Benchchem.

- 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene. MilliporeSigma.

Sources

- 1. psecommunity.org [psecommunity.org]

- 2. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[(4-Bromophenyl)sulfonyl]fluorobenzene 95% | CAS: 1807542-95-5 | AChemBlock [achemblock.com]

- 4. 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene | 2803477-32-7 [sigmaaldrich.com]

- 5. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. doras.dcu.ie [doras.dcu.ie]

- 8. mdpi.com [mdpi.com]

"safety and handling of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene"

An In-depth Technical Guide to the Safe Handling and Application of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene

Introduction and Compound Profile

This compound is a diaryl sulfone compound that serves as a valuable building block in modern medicinal chemistry and materials science. Its structure incorporates several key features: a bromophenyl group, a sulfonyl linker, and a difluorobenzene moiety. This combination makes it a versatile intermediate for introducing these functionalities into larger, more complex molecules. The presence of fluorine atoms, in particular, is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] The diaryl sulfone scaffold itself is a core component in numerous bioactive compounds, exhibiting a range of biological activities.[4]

This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and the hazards associated with its structural components. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural integrity.

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling.

| Property | Value | Source |

| CAS Number | 2803477-32-7 | |

| Molecular Formula | C₁₂H₇BrF₂O₂S | |

| Molecular Weight | 333.15 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room temperature, sealed in dry conditions or 2-8°C | |

| InChI Key | LODIFGXYRUTOBN-UHFFFAOYSA-N |

Hazard Identification and Toxicological Assessment

While a complete toxicological profile for this compound is not extensively documented, a robust hazard assessment can be inferred from its structural motifs: the organofluorine system, the sulfonyl group, and the brominated aromatic ring.

-

Organofluorine Moiety : Organofluorine compounds are known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond.[5] However, under certain conditions, such as thermal decomposition, they can release highly toxic and corrosive substances like hydrogen fluoride (HF). Exposure to HF requires specialized first aid, as it can penetrate tissues and cause severe burns that are not immediately apparent.[6]

-

Sulfonyl Group : Diaryl sulfones are generally stable, but related compounds like benzene sulfonyl chloride can cause severe skin burns, eye damage, and reversible liver toxicity upon percutaneous absorption.[7][8] This suggests that compounds containing the sulfonyl group should be handled with care to avoid skin and eye contact.

-

Brominated Aromatic System : Brominated aromatic compounds should be handled with caution. While specific toxicity varies, related compounds are known skin and eye irritants.

-

Overall Toxicity : The primary documented hazard for this compound is serious eye irritation (H319). Based on structurally similar chemicals, it is prudent to assume it may also cause skin irritation and may be harmful if swallowed or inhaled.[9] Long-term exposure to benzene derivatives, in general, has been associated with various health risks, although the specific risks for this highly substituted compound are not established.[10][11]

Inferred GHS Hazard Profile

| Hazard Class | Signal Word | Hazard Statement |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation (Inferred) |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed (Inferred) |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

-

Ventilation : All handling of this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]

-

Safety Stations : An eyewash station and a safety shower must be readily accessible and located close to the workstation.

Personal Protective Equipment (PPE)

-

Eye and Face Protection : Wear tight-sealing safety goggles and a face shield to protect against splashes and dust.[7]

-

Skin Protection : Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure. Gloves must be inspected before use and disposed of properly after handling.[9]

-

Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a particulate filter respirator conforming to EN 143 or equivalent is recommended.

Caption: Hierarchy of controls for managing chemical exposure.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is critical to mitigate risks.

Handling Protocol

-

Preparation : Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly. Confirm the location of the nearest safety shower and eyewash station.

-

Weighing and Transfer : Conduct all weighing and transfers of the solid compound within a fume hood or a glove box to contain any dust. Use anti-static tools and equipment where necessary.[12]

-

Reaction Setup : When adding the compound to a reaction vessel, do so slowly to avoid splashing and dust generation. Ensure the reaction is conducted in a well-ventilated area (fume hood).

-

Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment.

Storage

-

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Store locked up or in a controlled-access area.

Disposal

-

Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.

-

The compound should be treated as hazardous waste and disposed of at an approved waste disposal plant.[7] Do not empty into drains.[12]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | Symptoms | First Aid Action |

| Eye Contact | Serious irritation, redness, pain. | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |

| Skin Contact | Irritation, redness. | Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. For burns potentially involving HF from decomposition, apply 2.5% calcium gluconate gel after flushing with water.[6] |

| Inhalation | May cause respiratory tract irritation. | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. If not breathing, give artificial respiration. |

| Ingestion | Harmful if swallowed, may cause gastrointestinal irritation. | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[12] |

Synthetic & Reactivity Considerations

The primary application of this compound is as an intermediate in organic synthesis. A common route to synthesize such diaryl sulfones is via a Friedel-Crafts reaction. Understanding this context provides insight into the potential hazards not just of the product, but of the entire workflow.

A plausible synthesis involves the reaction of a sulfonyl chloride, such as 4-bromobenzenesulfonyl chloride, with 1,2-difluorobenzene in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).

Caption: Plausible synthetic pathway for the target compound.

Causality Behind Experimental Choices & Hazards:

-

Reagents : 4-Bromobenzenesulfonyl chloride is corrosive. 1,2-Difluorobenzene is a flammable liquid and an irritant.[12]

-

Catalyst : Aluminum trichloride reacts violently with water and is corrosive.

-

Byproducts : The reaction generates hydrogen chloride (HCl) gas, which is highly corrosive and toxic. The reaction must be carried out under an inert atmosphere and equipped with a trap or scrubber to neutralize the HCl gas.

-

Workup : The reaction workup often involves quenching with water or ice, which can be highly exothermic and must be done with extreme care.

This synthetic context underscores the importance of a comprehensive risk assessment that considers all materials present in the workflow, not just the final isolated product.

Conclusion

This compound is a compound of significant interest in research and development. While it presents specific hazards, primarily related to eye and skin irritation, these can be effectively managed through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to safe handling protocols. Understanding the compound's reactivity and potential decomposition pathways, particularly the risk of HF formation, informs a higher standard of safety preparedness. By integrating the principles outlined in this guide, researchers can work with this valuable chemical intermediate safely and effectively.

References

-

Fluorine Safety. (n.d.). Princeton University. [Link]

-

Alonso, M. C., Tirapu, L., Ginebreda, A., & Barceló, D. (2005). Monitoring and toxicity of sulfonated derivatives of benzene and naphthalene in municipal sewage treatment plants. Environmental Pollution, 137(2), 253-262. [Link]

-

SAFETY DATA SHEET - 3,4-Difluorobenzenesulfonyl chloride. (2025, September 19). Thermo Fisher Scientific. [Link]

-

Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

-

1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene. (n.d.). MilliporeSigma. [Link]

-

Ghiurau, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes, 10(9), 1800. [Link]

-

Ghiurau, M., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(3), M1267. [Link]

-

Gutmann, B., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-46. [Link]

-

Al-Hussain, S. A., et al. (2025). Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach. Journal of Tropical Pharmacy and Chemistry. [Link]

-

HAZARD SUMMARY - Fluorine. (n.d.). New Jersey Department of Health. [Link]

-

Material Safety Data Sheet - 1,2-Difluorobenzene, 98%. (2005, September 13). Cole-Parmer. [Link]

-

Stasik, M. J. (1975). [Clinical experience with benzene sulfonyl chloride (author's transl)]. Archiv für Toxikologie, 33(2), 123-127. [Link]

-

Fluorine Safety Data Sheet. (2022, March 15). Airgas. [Link]

-

Khan, H. A. (2007). Benzene's toxicity: a consolidated short review of human and animal studies. Journal of hazardous materials, 149(1), 677-685. [Link]

-

Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1141. [Link]

-

Rietjens, I. M., et al. (2014). Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes. Chemical research in toxicology, 27(7), 1092-1105. [Link]

-

Serebryannikova, Z. G., et al. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([6][13]thiadiazole). Molbank, 2022(2), M1362. [Link]

- RU2394016C2 - 4,4'-difluorobenzophenone synthesis method. (n.d.).

-

Hussain, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4381. [Link]

- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]